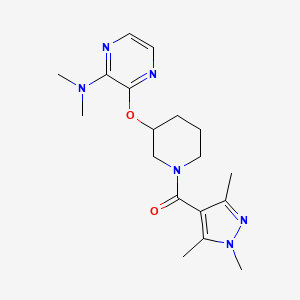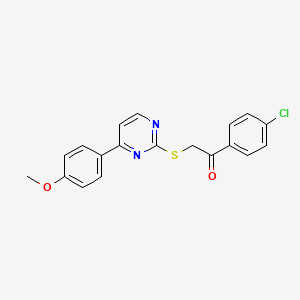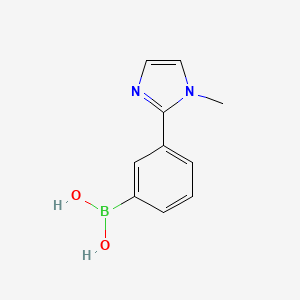![molecular formula C20H16Cl2N6O B2519584 2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881082-40-2](/img/structure/B2519584.png)
2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-dichloro-N’-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide” is a chemical compound. It’s part of the diazine alkaloid family, which includes pyridazine, pyrimidine, and pyrazine . These compounds are widespread in nature and constitute a central building block for a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amines with dichloropyrimidines . For instance, allowing 6-amino-2,3-dimethyl-2H-indazole to react with 2,4-dichloropyrimidine gave rise exclusively to the C4-aminated product .Chemical Reactions Analysis
Diazines, including pyrimidines, can undergo a variety of chemical reactions. For instance, 2,4-dichloropyrimidine can undergo an effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 480.7±45.0 °C, and its density is predicted to be 1.285±0.06 g/cm3 (at 20 °C and 760 Torr). Its pKa is predicted to be 13.90±0.70 .Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Applications
Pyrazolo[3,4-d]pyrimidines derivatives have been synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory effects. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidines and assessed their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antibacterial Activity
Further derivatives of pyrazolo[3,4-d]pyrimidines have been explored for their antibacterial activities. For example, Bildirici et al. (2007) synthesized new derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial efficacy against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Antimicrobial and Insecticidal Potential
The synthesis of pyrimidine linked pyrazole heterocyclic compounds and their evaluation for antimicrobial and insecticidal activities have also been reported. Deohate and Palaspagar (2020) synthesized compounds by microwave irradiative cyclocondensation and found that these compounds displayed significant antimicrobial and insecticidal properties, highlighting the versatility of pyrazolo[3,4-d]pyrimidine derivatives in scientific research (Deohate & Palaspagar, 2020).
Enzyme Inhibition for Antimicrobial Development
Novel pyrazolo[3,4-d]pyrimidine-based inhibitors have been designed to target specific bacterial enzymes, such as DNA polymerase III in Staphylococcus aureus. Ali et al. (2003) developed a series of 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones that inhibit DNA pol III, representing a novel class of antimicrobials with promising activities against Gram-positive bacteria (Ali et al., 2003).
Orientations Futures
The future directions for this compound could involve further exploration of its pharmacological applications, given the wide range of biological activities exhibited by diazines . Additionally, novel synthetic methodologies could be developed to improve the druglikeness and ADME-Tox properties of these compounds .
Propriétés
IUPAC Name |
2,4-dichloro-N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6O/c1-11-3-5-14(7-12(11)2)28-19-16(9-25-28)18(23-10-24-19)26-27-20(29)15-6-4-13(21)8-17(15)22/h3-10H,1-2H3,(H,27,29)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXMYZFWINYOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2519502.png)

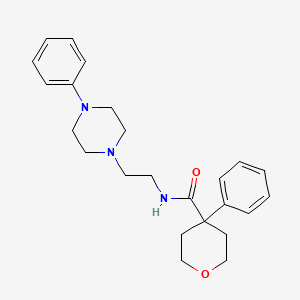
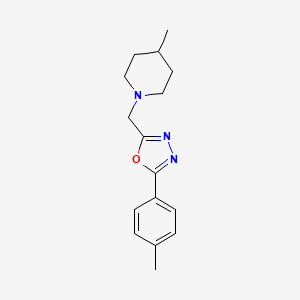
![(5Z)-1-ethyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2519511.png)
![N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2519512.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((difluoromethyl)sulfonyl)-N-methylbenzamide](/img/structure/B2519515.png)

